molecular formula C13H12O4 B074899 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 1214-54-6

5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B074899
CAS RN: 1214-54-6
M. Wt: 232.23 g/mol
InChI Key: GMOOBZIVAQBVQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives is often achieved through condensation reactions. A quick and efficient synthesis method uses isopropylidene malonate and aromatic aldehydes, utilizing hexadecyltrimethylammonium bromide as a catalyst in water, offering advantages such as neutral conditions, short reaction times, high yields, and environmental friendliness (Jin et al., 2006).

Molecular Structure Analysis

Crystal structure determination has revealed that these compounds exhibit a range of intermolecular interactions, including van der Waals forces and weak C—H⋯O hydrogen bonds, which influence their molecular arrangement and stability. For instance, one study detailed the crystal structure of a derivative, highlighting the absence of hydrogen-bond donors and the role of van der Waals forces and weak C—H⋯O interactions in molecule association (Stepina et al., 2015).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, one of the notable ones being the Knoevenagel condensation, which has been utilized for the synthesis of a variety of derivatives. This reaction, notably self-catalyzed in some instances, highlights the versatility and reactivity of the 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione scaffold (Kumar et al., 2014).

Scientific Research Applications

  • Synthesis and Structural Characterization :

    • A study on the synthesis and characterization of derivatives of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione highlighted the intermolecular interactions in these compounds and their three-dimensional architectures, influenced by hydrogen bonds and π⋯π interactions (Dey et al., 2015).
  • Crystal Structure Analysis :

    • Research focusing on the crystal structure of specific derivatives of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione revealed that their crystal packing is controlled by van der Waals forces and weak C-H⋯O interactions (Stepina et al., 2015).
  • Formation of Arylmethyleneketenes :

    • A study on the pyrolysis of substituted 2,2-Dimethyl-1,3-dioxan-4,6-diones, including 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione, showed the formation of arylmethyleneketenes, which have potential applications in organic synthesis (Brown et al., 1974).
  • Molecular Properties and Reactions :

    • Investigations into the molecular properties, reactions, and DPPH radical scavenging activity of 5-Arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones used Density Functional Theory (DFT) and X-ray diffraction techniques (Kumar et al., 2014).
  • Supramolecular Structures :

    • Research on the supramolecular structures of certain 5-Arylidene derivatives demonstrated their crystallization in specific space groups and the formation of hydrogen bond-based structures (Low et al., 2002).
  • Discovery as Platelet Aggregation Inhibitors :

    • A study documented the discovery of 5-Arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones as a novel family of platelet aggregation inhibitors, highlighting their potential therapeutic applications (El Maatougui et al., 2012).
  • Synthesis in Aqueous Media :

    • A quick and efficient synthesis method for 5-Arylmethylene-2,2-dimethyl-1,3-dioxane-4,6-diones in aqueous media was developed, showcasing an environmentally friendly approach (Jin et al., 2006).

properties

IUPAC Name

5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-13(2)16-11(14)10(12(15)17-13)8-9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOOBZIVAQBVQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CC2=CC=CC=C2)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344843
Record name 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione

CAS RN

1214-54-6
Record name 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound was prepared by using procedures analogous to those described for the synthesis of Example 120, Step 1 starting from benzaldehyde and 2,2-dimethyl-1,3-dioxane-4,6-dione.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
I Yavari, H Zare, B Mohtat - Journal of Chemical Research, 2007 - journals.sagepub.com
tert-Butyl isocyanide undergoes a smooth reaction with 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-diones (benzylidene Meldrum's acids) in the presence of ethane-1,2-diol or …
Number of citations: 2 journals.sagepub.com
A El Maatougui, A Coelho, E Cano… - … Chemistry & High …, 2012 - ingentaconnect.com
We herein document the discovery of 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones as a novel family of platelet aggregation inhibitors. The preliminary optimization study enabled us …
Number of citations: 14 www.ingentaconnect.com
OC Sanchez, RR Cairo, YV Reyes, R Rojas… - 2011 - osti.gov
Arylidenmalonates had been thoroughly prepared starting from aromatic aldehydes and 1, 3-dicarbonylic compounds by means of Knoevenagel condensation reaction using dry …
Number of citations: 4 www.osti.gov
D Kumar, JS Sandhu - 2013 - nopr.niscpr.res.in
A variety of nitrones have been synthesized and reacted with Meldrum’s acid without the aid of any catalysts. Selectively, 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones have been …
Number of citations: 1 nopr.niscpr.res.in
T Tsuno, K Sugiyama - Heterocycles, 1991 - hero.epa.gov
Spiro-and polyspirocyclic compounds containing the 1, 2, 3, 4-tetrahydro-1-naphthol structure were obtained by the Diels-Alder reaction of the photoenol of 2-methylbenzaldehyde with 5…
Number of citations: 8 hero.epa.gov
H Sachdeva, D Dwivedi… - Organic Chemistry …, 2013 - downloads.hindawi.com
Research Article Green Chemical Synthesis and Analgesic Activity of Fluorinated Thiazolidinone, Pyrazolidinone, and Dioxanedione Page 1 Hindawi Publishing Corporation Organic …
Number of citations: 9 downloads.hindawi.com
MI Skuratova, OV Fedotova, VG Kharchenko - Russian journal of organic …, 2002 - Springer
We were the first to synthesize triketones having a Meldrum’s acid (2, 2-dimethyl-1, 3-dioxane-4, 6-dione) fragment. Meldrum’s acid, like barbituric acid and its analogs, exhibits a …
Number of citations: 3 link.springer.com
MB ABAT - 2017 - ir.haramaya.edu.et
Six arylidine derivatives of malononitrile and meldrum's acid namely, 5-(4- (dimethylamino)benzaylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (X1), 2-(4-(dimethylamino) benzylidene) …
Number of citations: 0 ir.haramaya.edu.et
G Thirupathi, M Venkatanarayana… - Organic Chemistry …, 2012 - downloads.hindawi.com
We investigate L-Tyrosine as an efficient catalyst for the Knoevenagel condensation of arylaldehydes with meldrum’s acid containing cyclic active methylene group in solvent-free …
Number of citations: 17 downloads.hindawi.com
GN Andreev, EE Shul'ts, AA Volkov… - Russian journal of …, 2004 - Springer
5-Arylmethylene-2,2-dimethyl-1,3-dioxane-4,6-diones reacted with 5-isopropenyl-2,3-dihydrothio-phene 1,1-dioxide to give the corresponding ortho-addition products, 5-aryl-2',2',7-…
Number of citations: 14 link.springer.com

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